molecular formula C24H23N5O4 B11267626 2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B11267626
M. Wt: 445.5 g/mol
InChI Key: RTJQSIUUZDGBGL-UHFFFAOYSA-N
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Description

2-{7,8-DIMETHOXY-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}-N-[2-(1H-INDOL-3-YL)ETHYL]ACETAMIDE: is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{7,8-DIMETHOXY-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}-N-[2-(1H-INDOL-3-YL)ETHYL]ACETAMIDE involves multiple steps, starting with the preparation of the indole moiety. The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The pyrimidoindole core is then constructed through a series of cyclization reactions, often involving the use of strong acids or bases .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{7,8-DIMETHOXY-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}-N-[2-(1H-INDOL-3-YL)ETHYL]ACETAMIDE involves its interaction with various molecular targets within cells. The indole moiety is known to interact with receptors and enzymes through π-electron delocalization and hydrogen bonding. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: What sets 2-{7,8-DIMETHOXY-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}-N-[2-(1H-INDOL-3-YL)ETHYL]ACETAMIDE apart is its unique pyrimidoindole core, which is not commonly found in other indole derivatives. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research.

Properties

Molecular Formula

C24H23N5O4

Molecular Weight

445.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C24H23N5O4/c1-32-19-9-16-18(10-20(19)33-2)28-23-22(16)27-13-29(24(23)31)12-21(30)25-8-7-14-11-26-17-6-4-3-5-15(14)17/h3-6,9-11,13,26,28H,7-8,12H2,1-2H3,(H,25,30)

InChI Key

RTJQSIUUZDGBGL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)NCCC4=CNC5=CC=CC=C54)OC

Origin of Product

United States

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